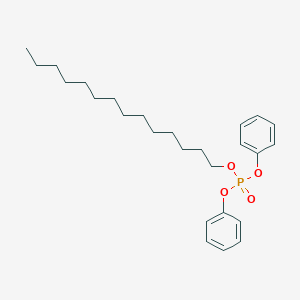

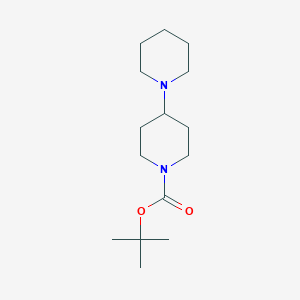

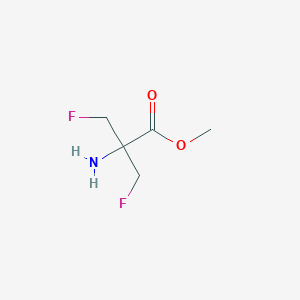

Tert-butyl 4-piperidin-1-ylpiperidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of piperidone derivatives, which are precursors to the piperidine ring, has been a subject of considerable interest due to their unique biochemical properties . Various catalysts have been employed in these reactions, including Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt .Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving Tert-butyl 4-piperidin-1-ylpiperidine-1-carboxylate .Applications De Recherche Scientifique

Synthesis of Diverse Piperidine Derivatives

Tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone, closely related to tert-butyl 4-piperidin-1-ylpiperidine-1-carboxylate, has been used in the synthesis of various piperidine derivatives. These derivatives are synthesized via a reaction with BuLi and subsequent reactions with BrCH2CH=CRR’ compounds, yielding tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates. These compounds are valuable synthons for preparing a wide range of piperidine derivatives (Moskalenko & Boev, 2014).

Formation of Bicyclic Systems

In another application, tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone undergoes reaction with iodides of protected alcohols, leading to tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates. These compounds, when treated with triethylsilane and anhydrous BiBr3, cyclize into cis-isomers of N-Boc piperidine derivatives, fused with oxygen heterocycles. This process creates stereochemically homogeneous N-unsubstituted fused bicyclic systems (Moskalenko & Boev, 2014).

Synthesis of Biologically Active Compounds

The compound has been used as an intermediate in synthesizing biologically active compounds like crizotinib. The synthesis involved using tert-butyl-4-hydroxypiperdine-1-carboxylate as a starting material and converting it through various steps to produce tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate (Kong et al., 2016).

Preparation for Industrial Applications

CIS-(3R,4R)-N-(TERT-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, a key intermediate in synthesizing CP-690550 (a proteinkinase inhibitor), is prepared from ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride. This synthesis approach indicates potential industrial applications due to its mild conditions and high yields (Hao et al., 2011).

Use in Anion Exchange Membranes for Alkaline Fuel Cells

Poly(arylene piperidinium)s, synthesized from N-methyl-4-piperidone and bi- or terphenyl, are studied as anion exchange membranes (AEMs) in alkaline fuel cells. These membranes demonstrate excellent alkaline stability and conductivity, highlighting their potential in fuel cell technology (Olsson et al., 2018).

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl 4-piperidin-1-ylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)17-11-7-13(8-12-17)16-9-5-4-6-10-16/h13H,4-12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOUFAXNJXMEHBE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70561794 |

Source

|

| Record name | tert-Butyl [1,4'-bipiperidine]-1'-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70561794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-piperidin-1-ylpiperidine-1-carboxylate | |

CAS RN |

125541-12-0 |

Source

|

| Record name | tert-Butyl [1,4'-bipiperidine]-1'-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70561794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-3,6-dihydrofuro[3,4-e]benzimidazol-8-one](/img/structure/B117432.png)